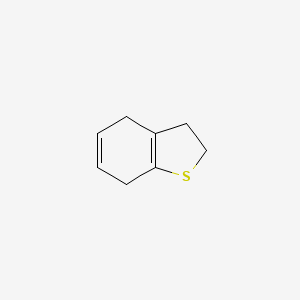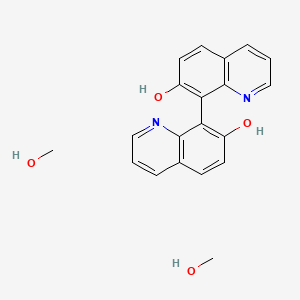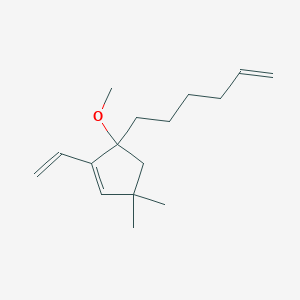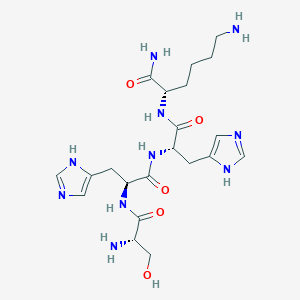
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structural features and reactivity. It contains an isothiocyanate group and a trifluoromethyl group attached to a benzoate ester. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ester. Finally, the ester is treated with potassium thiocyanate to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Applications De Recherche Scientifique
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in proteins and enzymes.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of proteins and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the ester group.
Ethyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the isothiocyanate group.
3-Isothiocyanato-5-(trifluoromethyl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
918123-63-4 |
|---|---|
Formule moléculaire |
C11H8F3NO2S |
Poids moléculaire |
275.25 g/mol |
Nom IUPAC |
ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO2S/c1-2-17-10(16)7-3-8(11(12,13)14)5-9(4-7)15-6-18/h3-5H,2H2,1H3 |
Clé InChI |
ZMPHZVRLNBPKTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)N=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)

![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)



![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
